7-chloro-3-methyl-benzofuran-2-carboxylic Acid

Catalog No.
S778578
CAS No.
32565-18-7
M.F
C10H7ClO3
M. Wt
210.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-3-methyl-benzofuran-2-carboxylic Acid

CAS Number

32565-18-7

Product Name

7-chloro-3-methyl-benzofuran-2-carboxylic Acid

IUPAC Name

7-chloro-3-methyl-1-benzofuran-2-carboxylic acid

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

InChI

InChI=1S/C10H7ClO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

GIWYZUBCAKLCAJ-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=CC=C2Cl)C(=O)O

Canonical SMILES

CC1=C(OC2=C1C=CC=C2Cl)C(=O)O

Potential Pharmaceutical Applications:

7-Chloro-3-methyl-benzofuran-2-carboxylic acid (7-Cl-3-Me-BCA) is a relatively understudied molecule, but its chemical structure suggests potential applications in the development of pharmaceuticals. The benzofuran core and carboxylic acid functionality are present in various bioactive molecules, including some with anti-inflammatory and antitumor properties []. Studies have shown that certain benzofuran derivatives can exhibit these activities, suggesting that 7-Cl-3-Me-BCA could warrant further investigation in this area [, ].

Use as a Synthetic Precursor:

7-Cl-3-Me-BCA can serve as a valuable starting material for the synthesis of more complex molecules with potential biological or material science applications. The presence of reactive functional groups, such as the chlorine and carboxylic acid moieties, allows for various chemical transformations to introduce new functionalities and tailor the molecule's properties [].

7-Chloro-3-methyl-benzofuran-2-carboxylic acid is an aromatic compound with the molecular formula C₁₀H₇ClO₃ and a molecular weight of approximately 210.61 g/mol. This compound features a benzofuran core, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of a chloro group at the 7-position and a carboxylic acid functional group at the 2-position contributes to its unique chemical properties and potential biological activities .

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 7-chloro-3-methyl-benzofuran.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.

These reactions highlight the compound's versatility in organic synthesis and its potential for derivatization into more complex molecules .

Research indicates that 7-chloro-3-methyl-benzofuran-2-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain cancer cell lines. Its structural features may contribute to its interaction with biological targets, although further studies are needed to elucidate its mechanisms of action fully .

Several synthetic routes have been proposed for the preparation of 7-chloro-3-methyl-benzofuran-2-carboxylic acid:

  • Friedel-Crafts Acylation: Involves the acylation of a substituted benzofuran using acetyl chloride in the presence of a Lewis acid catalyst.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the benzofuran structure followed by chlorination and carboxylation.
  • Direct Chlorination: Chlorination of 3-methyl-benzofuran followed by carboxylation can also be used to obtain the desired compound.

These methods allow for the efficient synthesis of this compound while providing opportunities for modifications to enhance its properties .

7-Chloro-3-methyl-benzofuran-2-carboxylic acid finds applications in various fields:

  • Pharmaceutical Research: As a potential lead compound in drug development due to its biological activity.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.
  • Material Science: Investigated for its properties in developing new materials or coatings.

Its unique structure makes it valuable in both research and industrial applications .

Interaction studies involving 7-chloro-3-methyl-benzofuran-2-carboxylic acid have focused on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Further studies using techniques such as molecular docking and binding assays are necessary to understand these interactions better and their implications for therapeutic use .

Several compounds share structural similarities with 7-chloro-3-methyl-benzofuran-2-carboxylic acid. These include:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-3-methyl-benzofuran-2-carboxylic acidChlorine at the 6-positionDifferent position of chlorine affects reactivity
7-Bromo-3-methyl-benzofuran-2-carboxylic acidBromine instead of chlorineMay exhibit different biological activities
7-Chloro-benzofuran-2-carboxylic acidLacks methyl group at position 3Simpler structure, potentially different properties

The uniqueness of 7-chloro-3-methyl-benzofuran-2-carboxylic acid lies in its specific combination of functional groups and substitution patterns, which influence its reactivity and biological activity compared to these similar compounds .

XLogP3

3.2

Wikipedia

7-chloro-3-methyl-benzofuran-2-carboxylic Acid

Dates

Last modified: 08-15-2023

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